molecular formula C19H32N4O2S B5602882 9-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

9-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5602882
M. Wt: 380.6 g/mol
InChI Key: YKVRALYHUVGPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecanes typically involves intricate organic synthesis strategies. One approach to synthesizing similar compounds has been demonstrated through the reaction of 1,3-diaryl-2-propen-1-ones with barbituric acid and 2-thiobarbituric acid in aqueous ethanol under refluxing conditions without a catalyst, as outlined by Ahmed et al. (Ahmed et al., 2012). This method emphasizes the importance of careful selection of precursors and reaction conditions in the synthesis of complex diazaspiro[5.5]undecanes.

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecanes is characterized by a spirocyclic framework, often involving a combination of nitrogen atoms and a spiro junction connecting two cyclical structures. The crystal structure and biological activity study by Yuan et al. (Yuan et al., 2017) on a related compound showcases the non-planar nature of the dioxane ring and the chair conformation, which could be indicative of the 3D conformational preferences of diazaspiro[5.5]undecanes, including our compound of interest.

Chemical Reactions and Properties

Diazaspiro[5.5]undecanes participate in various chemical reactions, leveraging the reactivity of their spirocyclic nitrogen and oxygen atoms. The work by Aggarwal et al. (Aggarwal et al., 2014) describes the synthesis of diazaspiro compounds via a double Michael addition, which could be relevant for functionalizing the diazaspiro[5.5]undecane core of our compound to achieve desired chemical properties.

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecanes, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Zeng et al. (Zeng et al., 2021) conducted a study on the crystal structure, thermodynamic properties, and DFT studies of a diazaspiro[5.5] derivative, providing insights into how the spirocyclic structure affects these physical properties.

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecanes, such as reactivity towards nucleophiles or electrophiles, are shaped by the presence of the diazaspiro framework. The efficient synthesis approach by Li et al. (Li et al., 2014) for trifluoromethylated diazaspiro[5.5]undecanes via one-pot multi-component reactions (MCRs) underscores the versatility of these compounds in chemical synthesis, hinting at the diverse chemical properties that can be harnessed from the 9-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one structure.

properties

IUPAC Name

2-(3-methoxypropyl)-9-[(4-propan-2-ylthiadiazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O2S/c1-15(2)18-16(26-21-20-18)13-22-10-7-19(8-11-22)6-5-17(24)23(14-19)9-4-12-25-3/h15H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVRALYHUVGPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SN=N1)CN2CCC3(CCC(=O)N(C3)CCCOC)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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